2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide
描述
属性
IUPAC Name |
2-[4-(3,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14-10-15(2)12-17(11-14)24-9-8-23(20(26)21(24)27)13-19(25)22-16-4-6-18(28-3)7-5-16/h4-12H,13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSIKKUZOKYCFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be characterized by its complex structure which includes a pyrazine ring and various substituents that may influence its biological properties. The structural formula is represented as follows:
Research indicates that compounds similar to 2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide may exhibit multiple mechanisms of action:
- Inhibition of Apoptosis : Compounds in this class have been shown to interact with key apoptosis regulators such as MDM2 and XIAP. By inhibiting these proteins, the compound can promote apoptosis in cancer cells .
- Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds can have IC50 values as low as 0.3 µM against certain leukemia and neuroblastoma cell lines .
Biological Activity Data
The following table summarizes key biological activities reported for the compound and its analogs:
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the efficacy of a closely related analogue of the compound against various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of 0.3 µM for ALL cells, demonstrating its potential as an anticancer agent .
- Mechanistic Studies : Another investigation focused on the dual inhibition of MDM2 and XIAP by similar compounds. The study found that this dual action not only activated p53 but also induced caspase-dependent apoptosis in cancer cells, suggesting a promising therapeutic strategy for cancers with high MDM2 and XIAP expression .
Pharmacological Implications
The biological activity of this compound suggests several pharmacological implications:
- Potential Anticancer Therapeutics : Given its ability to induce apoptosis in cancer cells, it may serve as a lead compound for developing new anticancer drugs.
- Targeting Apoptotic Pathways : The inhibition of apoptotic regulators like MDM2 and XIAP positions this compound as a candidate for combination therapies aimed at enhancing the efficacy of existing chemotherapeutics.
相似化合物的比较
Table 1: Structural Comparison of Key Analogues
Key Observations:
- Core Heterocycle: The target’s dihydropyrazine-2,3-dione core differs from pyrazolo[3,4-d]pyrimidine () or pyrimidinone () scaffolds. The dioxo groups may enhance hydrogen-bonding interactions with biological targets compared to non-oxidized heterocycles.
- Substituent Effects :
- The 3,5-dimethylphenyl group (target) vs. bromo () or fluoro () substituents: Bromine increases molecular weight and steric hindrance, while fluorine improves metabolic stability and membrane permeability .
- The 4-methoxyphenyl acetamide (target) vs. hydroxymethylphenyl () or chlorobenzyl (): Methoxy balances lipophilicity and solubility, whereas hydroxymethyl introduces polarity but may reduce stability .
Physicochemical and Thermal Properties
- Melting Points: Chromenone-pyrimidine hybrids in exhibit high melting points (302–304°C), suggesting strong crystalline packing due to planar fluorophenyl groups .
- Solubility : The 4-methoxyphenyl group in the target compound likely improves aqueous solubility relative to fully aromatic or halogenated derivatives (e.g., ’s brominated analogue).
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
